2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal
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Overview
Description
2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal is unique due to its specific structural features, which include a methyl group at the 2-position of the pyrazole ring and an aldehyde group at the propanal moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methyl-2-(1-methylpyrazol-4-yl)propanal |
InChI |
InChI=1S/C8H12N2O/c1-8(2,6-11)7-4-9-10(3)5-7/h4-6H,1-3H3 |
InChI Key |
ZOQQANRMOZBNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CN(N=C1)C |
Origin of Product |
United States |
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